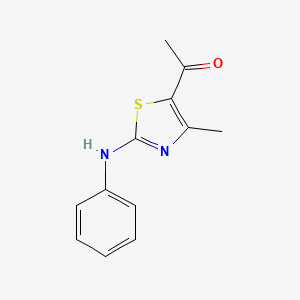

2-フェニルアミノ-4-メチル-5-アセチルチアゾール

概要

説明

2-Phenylamino-4-Methyl-5-Acetyl Thiazole is a compound of interest in the field of medicinal chemistry due to its potential antitumor activities and unique chemical structure that allows for various biological interactions. While specific details about this compound might not be directly available, insights can be drawn from related compounds within the benzothiazole and thiazole families.

Synthesis Analysis

The synthesis of related thiazole compounds often involves multi-step reactions, including direct C–H arylations and Buchwald–Hartwig aminations, leading to diverse substituents on the thiazole core. For instance, 5-N-Arylamino-4-methylthiazoles have been synthesized from 4-methylthiazole using Pd-catalyzed reactions, showcasing the adaptability of thiazole synthesis strategies (Murai et al., 2017).

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been extensively studied through X-ray crystallography and DFT calculations, highlighting the importance of substituents in determining molecular geometry and electronic properties. For example, the study of a related thiadiazole compound provided detailed insights into its crystal and molecular structure, confirming the influence of specific groups on the overall molecule's configuration (Süleymanoğlu et al., 2010).

Chemical Reactions and Properties

Thiazole derivatives participate in various chemical reactions, including acetylation and arylation, which modify their chemical properties significantly. The reactivity of these compounds can lead to the formation of new chemical structures, such as 3-(N-arylamino)thiophenes, under certain conditions, demonstrating the versatility of thiazole chemistry (Benincori et al., 2003).

科学的研究の応用

抗酸化作用

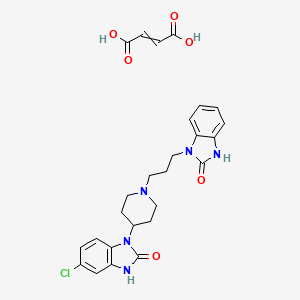

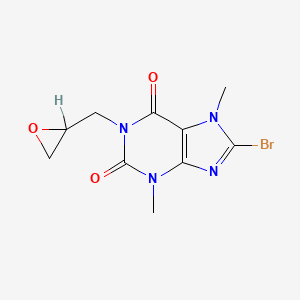

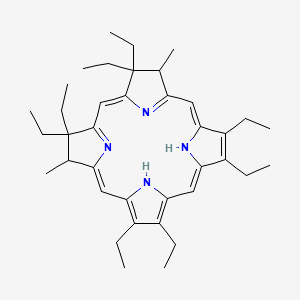

「2-フェニルアミノ-4-メチル-5-アセチルチアゾール」を含むチアゾール誘導体は、抗酸化作用を示すことが報告されています {svg_1}。これらの化合物は、体内の有害なフリーラジカルを中和し、酸化ストレスを軽減し、さまざまな健康問題を予防する可能性があります。

鎮痛効果

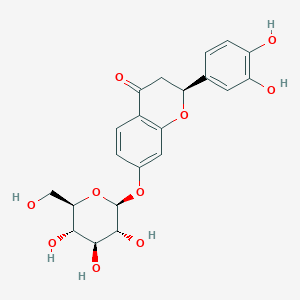

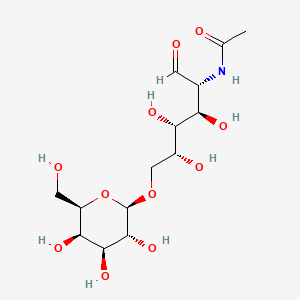

研究によると、チアゾール化合物は鎮痛剤として作用し、痛みを和らげることが示されています {svg_2}。これは、「2-フェニルアミノ-4-メチル-5-アセチルチアゾール」が新しい鎮痛薬の開発のための潜在的な候補であることを示唆しています。

抗炎症作用

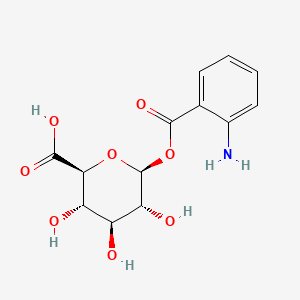

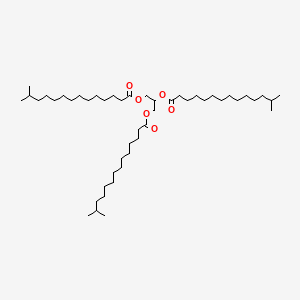

チアゾール誘導体は、抗炎症作用を持つことが観察されています {svg_3}。これは、「2-フェニルアミノ-4-メチル-5-アセチルチアゾール」が炎症を特徴とする疾患の治療に用いることができる可能性を示唆しています。

抗菌および抗真菌用途

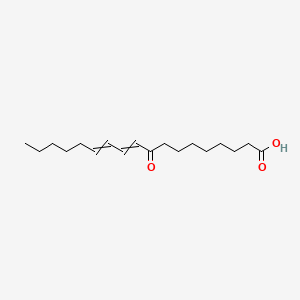

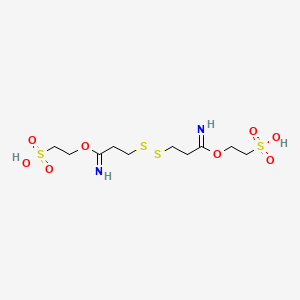

“2-フェニルアミノ-4-メチル-5-アセチルチアゾール”およびその他のチアゾール化合物は、抗菌および抗真菌作用を示すことが実証されています {svg_4}。これは、それらが新しい抗菌および抗真菌薬の開発のための潜在的な候補であることを示唆しています。

抗ウイルス作用

チアゾール誘導体は、抗ウイルス作用を示すことも報告されています {svg_5}。これは、「2-フェニルアミノ-4-メチル-5-アセチルチアゾール」が抗ウイルス薬の開発に用いることができる可能性を示唆しています。

抗腫瘍または細胞毒性薬分子

チアゾール化合物は、抗腫瘍または細胞毒性薬分子として作用することが報告されています {svg_6}。これは、「2-フェニルアミノ-4-メチル-5-アセチルチアゾール」ががんの治療に用いることができる可能性を示唆しています。

神経保護効果

チアゾール誘導体は、神経保護効果を示すことが報告されています {svg_7}。これは、「2-フェニルアミノ-4-メチル-5-アセチルチアゾール」が神経変性疾患の治療に用いることができる可能性を示唆しています。

抗マラリア作用

“2-フェニルアミノ-4-メチル-5-アセチルチアゾール”を用いて合成された新規チアゾリルヒドラゾノチアゾールアミンは、その抗マラリア作用について試験されています {svg_8}。これは、この化合物が抗マラリア薬の開発における潜在的な用途を示唆しています。

作用機序

Safety and Hazards

将来の方向性

Given the lack of information on “2-Phenylamino-4-Methyl-5-Acetyl Thiazole”, future research could focus on elucidating its synthesis, properties, and potential applications. This could involve experimental studies to synthesize the compound and characterize its physical and chemical properties, as well as theoretical studies to predict its behavior .

特性

IUPAC Name |

1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-8-11(9(2)15)16-12(13-8)14-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIUOFPGDKBCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2=CC=CC=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352855 | |

| Record name | 1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31609-42-4 | |

| Record name | 1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31609-42-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-phenylamino-4-methyl-5-acetylthiazole interact with its target and what are the downstream effects?

A1: 2-phenylamino-4-methyl-5-acetylthiazole targets β-ketoacyl-ACP synthase (KAS) I, an enzyme crucial for bacterial fatty-acid synthesis []. Specifically, it binds to the enzyme's active site with a binding constant of 25 mM, as revealed by fluorescence titration []. This interaction involves noncovalent bonds with the active-site Cys163 and hydrophobic interactions within the fatty-acid binding pocket []. This binding ultimately inhibits the enzyme's activity, disrupting the bacterial fatty-acid synthesis pathway.

Q2: What is known about the structural characterization of 2-phenylamino-4-methyl-5-acetylthiazole?

A2: The research primarily focuses on the compound's binding mode and interaction with its target protein. While it mentions the compound's molecular structure (2-phenylamino-4-methyl-5-acetylthiazole) [], the study does not delve into detailed spectroscopic data or molecular weight information. Further investigation is needed to elucidate these specific structural characteristics.

Q3: What is the in vitro efficacy of 2-phenylamino-4-methyl-5-acetylthiazole against bacteria?

A3: While the research establishes 2-phenylamino-4-methyl-5-acetylthiazole's binding affinity to KAS I and provides structural insights into the interaction [], it doesn't present specific data on its in vitro efficacy against bacteria. Further research, including minimum inhibitory concentration (MIC) determination and time-kill assays, is essential to assess the compound's potency and spectrum of activity against different bacterial strains.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。